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molecular formula C9H11I B061388 1-Ethyl-2-iodo-3-methylbenzene CAS No. 175277-95-9

1-Ethyl-2-iodo-3-methylbenzene

Cat. No. B061388
M. Wt: 246.09 g/mol
InChI Key: PCSPENCTMKMGFE-UHFFFAOYSA-N
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Patent
US06458844B2

Procedure details

A 250 mL pressure bottle was charged with 2-ethyl-6-methyliodobenzene (30.07 mmol, 7.4 g), Pd(OAc)2 (1.43 mmol, 334 mg) and dppp (1.43 mmol, 620 mg). The flask was closed with a septum and evacuated three times with argon. Acetonitrile (96 mL), triethylamine (189 mmol, 19.0 g, 26.25 mL) and water (19.1 mL) were added in succession by the aid of syringe and the rubber septum was replaced with a teflon lined cap connected to a carbon monoxide source. The flask was now pressurized with carbon monoxide (40 psi) and the excess pressure was released. This process was repeated three times and finally the mixture was stirred for 5 min under 40 psi carbon monoxide pressure. The flask was then disconnected from the carbon monoxide cylinder and immersed in a preheated oil bath (83-85° C.). The reaction mixture turned black within 1 h and was stirred for another 14 h at this temperature, then was cooled to room temperature and the pressure was released. The resulting mixture was diluted with diethyl ether (200 mL) and 1.0N NaOH (20 mL). The formed sodium was extracted into water (2×100 mL). The combined water extracts were acidified with 1.0N HCl and the mixture was extracted with dichloromethane (3×100 mL). The combined dichloromethane extracts were washed with brine, dried (MgSO4), filtered and the volatiles were removed under vacuum to provide 3.58 g (72.5%) of 2-ethyl-6-methylbenzoic acid as a viscous brown oil which slowly solidified overnight. HR MS: Obs. mass, 164.0833. Calcd. mass, 164.0837 (M+).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
334 mg
Type
catalyst
Reaction Step One
Name
Quantity
620 mg
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
26.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1I)[CH3:2].C(#N)C.C(N(CC)CC)C.[C]=[O:22].C([O:25][CH2:26]C)C>[OH-].[Na+].CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[C:26]([OH:25])=[O:22])[CH3:2] |f:5.6,7.8.9,^3:20|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)C)I
Name
Quantity
334 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
620 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Step Two
Name
Quantity
96 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
26.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19.1 mL
Type
solvent
Smiles
O
Step Three
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for another 14 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was closed with a septum
CUSTOM
Type
CUSTOM
Details
evacuated three times with argon
CUSTOM
Type
CUSTOM
Details
lined cap
CUSTOM
Type
CUSTOM
Details
immersed in a preheated oil bath
CUSTOM
Type
CUSTOM
Details
(83-85° C.)
EXTRACTION
Type
EXTRACTION
Details
The formed sodium was extracted into water (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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